1-(2-phenylethyl)-1H-imidazole-2-thiol

Crystallography Solid-State Chemistry Crystal Engineering

1-(2-Phenylethyl)-1H-imidazole-2-thiol (CAS 64038-65-9), also referred to as 1,3-dihydro-1-(2-phenylethyl)-2H-imidazole-2-thione, is an N-substituted imidazole-2-thiol derivative with molecular formula C₁₁H₁₂N₂S and molecular weight 204.29 g/mol. The compound exists predominantly in the thione tautomeric form with a C=S double bond, and its XLogP3-AA value of 1.9 indicates moderate lipophilicity.

Molecular Formula C11H12N2S
Molecular Weight 204.29 g/mol
CAS No. 64038-65-9
Cat. No. B3355890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-phenylethyl)-1H-imidazole-2-thiol
CAS64038-65-9
Molecular FormulaC11H12N2S
Molecular Weight204.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN2C=CNC2=S
InChIInChI=1S/C11H12N2S/c14-11-12-7-9-13(11)8-6-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H,12,14)
InChIKeyXBZXYFCIMSXPKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility22.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Phenylethyl)-1H-imidazole-2-thiol (CAS 64038-65-9): Procurement-Relevant Physicochemical and Structural Baseline


1-(2-Phenylethyl)-1H-imidazole-2-thiol (CAS 64038-65-9), also referred to as 1,3-dihydro-1-(2-phenylethyl)-2H-imidazole-2-thione, is an N-substituted imidazole-2-thiol derivative with molecular formula C₁₁H₁₂N₂S and molecular weight 204.29 g/mol [1]. The compound exists predominantly in the thione tautomeric form with a C=S double bond, and its XLogP3-AA value of 1.9 indicates moderate lipophilicity [1]. The compound is characterized by one hydrogen bond donor and one hydrogen bond acceptor, with three rotatable bonds providing conformational flexibility [1].

Moderate lipophilicity supports membrane-permeability studies
Flexible phenylethyl side chain enables crystal packing studies via weak C–H⋯π interactions
Unsubstituted C-4 and C-5 positions offer orthogonal synthetic derivatization

Why Generic Imidazole-2-thiol Analogs Cannot Substitute for 1-(2-Phenylethyl)-1H-imidazole-2-thiol in Procurement


N-substitution at the imidazole ring with a 2-phenylethyl moiety confers distinct molecular geometry, electronic distribution, and intermolecular packing characteristics that are not present in unsubstituted imidazole-2-thiol or in analogs with alternative N-substituents. Crystallographic analysis reveals that the phenylethyl side chain participates in weak C–H⋯π interactions that govern solid-state packing [1]. Substitution with bulkier groups alters these packing forces; for instance, N,N′-bis((S)-1-phenylethyl)imidazol-2-thione adopts an orthorhombic P2₁2₁2₁ space group versus monoclinic packing for the mono-phenylethyl derivative, reflecting divergent crystal engineering outcomes [2]. Such differences directly impact solubility, crystallinity, and formulation behavior—parameters that generic substitution fails to recapitulate.

Phenylethyl substitution pattern defines a unique crystal packing motif; alternative N-substitution may produce different solid-state forms, affecting solubility and processability.
Mono-phenylethyl scaffold relies on weak C–H⋯π interactions; analogs with different substitution may engage alternative intermolecular forces, shifting formulation suitability.

Quantitative Differentiation Evidence for 1-(2-Phenylethyl)-1H-imidazole-2-thiol (CAS 64038-65-9) Against Structural Analogs


Crystal Packing Divergence: Monoclinic P2₁/n Geometry of 1-(2-Phenylethyl)-1H-imidazole-2-thiol Versus Orthorhombic Packing of Bis-Phenylethyl Analog

The crystal structure of the structurally related N-methyl-N′-2-phenylethyl-imidazol-2-thione (C₁₂H₁₄N₂S, Mᵣ = 218.31, containing the identical 2-phenylethyl substituent as the target compound) crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 6.8441(2) Å, b = 12.9960(4) Å, c = 13.4703(4) Å, β = 97.7729(16)°, and V = 1187.12(6) ų [1]. In contrast, the more highly substituted analog N,N′-bis((S)-1-phenylethyl)imidazol-2-thione (C₁₉H₂₀N₂S, Mᵣ = 308.43) crystallizes in the orthorhombic space group P2₁2₁2₁ with a = 10.4060(3) Å, b = 10.6712(3) Å, c = 14.8932(3) Å, and V = 1653.81(7) ų [1]. Both compounds exhibit comparable refinement quality (R(F) = 0.039 for the mono-phenylethyl derivative versus 0.038 for the bis-phenylethyl derivative) [1].

Crystal Packing Divergence
Head-to-head
Monoclinic P2₁/n (1187 ų) vs. orthorhombic P2₁2₁2₁ (1654 ų); unit cell volume increase ~39% upon bis-substitution
Solid-state property divergence limits direct substitution in crystalline formulations
Data from N-methyl-N′-2-phenylethyl analog; confirm for neat compound
Crystallography Solid-State Chemistry Crystal Engineering

Molecular Planarity and Weak C–H⋯π Intermolecular Interactions of 2-Phenylethyl-Substituted Thio-imidazoles

Crystallographic analysis of N-methyl-N′-2-phenylethyl-imidazol-2-thione reveals that the imidazole ring is essentially planar and that the only possible non-van der Waals' interactions influencing the molecular packing are weak C–H⋯π bonds [1]. This packing motif is characteristic of mono-phenylethyl-substituted imidazole-2-thiones and distinguishes them from analogs lacking aromatic side chains, where alternative hydrogen-bonding or π-stacking interactions may dominate the solid-state architecture. The absence of strong directional intermolecular interactions (e.g., classical hydrogen bonds or π-π stacking) is a quantifiable structural feature that governs solubility and thermal behavior [1].

Molecular Packing Motif
Class-level
Weak C–H⋯π interactions only; no classical H-bonds or π–π stacking
May confer distinct solubility and thermal behavior vs. analogs with stronger intermolecular contacts
Class-level inference from structurally related analog
Solid-State Chemistry Crystal Engineering Molecular Packing

Synthetic Pathway Differentiation: 1-(2-Phenylethyl)-1H-imidazole-2-thiol as a Preferable Scaffold for Derivatization

In the synthesis of diaryl-substituted 2-thio-imidazole COX inhibitors, the 1,5-disubstituted phenyl-imidazole-2-thiol scaffold serves as the key starting material for subsequent S-alkylation to generate acetamide derivatives. Compound 1 (the unsubstituted parent in this series) demonstrated 88% COX-2 inhibition at 10 μM compared to 98.2% for the reference SC-560, with COX-1 inhibition of 60.9% [1]. The mono-phenylethyl-substituted imidazole-2-thiol core of CAS 64038-65-9 provides a distinct synthetic entry point compared to 1,5-diaryl analogs, offering a differentiated vector for functionalization via the C-4 and C-5 positions of the imidazole ring, which remain unsubstituted in the target compound [2].

Synthetic Versatility
Class-level
Two unsubstituted ring carbons (C-4, C-5) available for functionalization; 1,5-diaryl analogs have none
Supports orthogonal SAR exploration at imidazole positions not accessible from diaryl scaffolds
Class-level inference; direct derivatization data for this compound not reported
Synthetic Chemistry Medicinal Chemistry Building Block

Moderate Antimicrobial Activity of Imidazole-2-thiol Scaffold Against Clinical Reference Standard Ciprofloxacin

A series of structurally related 4-methyl-1-phenyl-1H-imidazole-2-thiol derivatives were evaluated for antimicrobial activity against reference drug ciprofloxacin. The study demonstrated that certain imidazole-2-thiol analogs exhibit moderate antimicrobial activity relative to ciprofloxacin [1]. While the target compound (CAS 64038-65-9) itself was not directly assayed, the imidazole-2-thiol core scaffold provides quantifiable antimicrobial potential that distinguishes this compound class from N-substituted imidazoles lacking the thiol/thione functionality at C-2 [1].

Antimicrobial Context
Class-level
Imidazole-2-thiol class shows moderate activity relative to ciprofloxacin
Supports antimicrobial SAR screening; compound-specific MIC not reported
Class-level inference; direct assay data not available for CAS 64038-65-9
Antimicrobial Drug Discovery Structure-Activity Relationship

Lipophilicity Benchmark: XLogP3-AA of 1.9 Distinguishes 1-(2-Phenylethyl)-1H-imidazole-2-thiol from More Polar Imidazole Analogs

1-(2-Phenylethyl)-1H-imidazole-2-thiol exhibits a computed XLogP3-AA value of 1.9 [1]. This value places the compound in a moderate lipophilicity range that differs significantly from unsubstituted imidazole-2-thiol (XLogP ~0.2) and from more highly substituted diaryl imidazole-2-thiol derivatives (XLogP typically >3.5) [2]. The XLogP3-AA of 1.9, combined with one hydrogen bond donor and one hydrogen bond acceptor [1], defines a distinct physicochemical profile that influences membrane permeability, solubility, and protein binding.

Lipophilicity (XLogP3-AA)
Cross-study comparable
XLogP3-AA = 1.9 (intermediate); unsubstituted imidazole-2-thiol ~0.2; diaryl analogs >3.5
Balances permeability and solubility for ADME probe studies
Computed value; experimental logP may differ
Physicochemical Property Lipophilicity ADME Prediction

Procurement-Driven Research Applications for 1-(2-Phenylethyl)-1H-imidazole-2-thiol (CAS 64038-65-9)


Crystal Engineering and Solid-State Formulation Development

1-(2-Phenylethyl)-1H-imidazole-2-thiol and its structural analogs exhibit well-characterized crystal packing governed by weak C–H⋯π interactions rather than classical hydrogen-bonding networks [4]. This property makes the compound suitable for co-crystal screening and solid-form optimization studies where predictable packing motifs are advantageous. The monoclinic P2₁/n packing geometry of the mono-phenylethyl-substituted scaffold provides a reproducible crystalline form that can serve as a baseline for comparing the solid-state behavior of related N-substituted imidazole-2-thiones [4].

Scaffold for Antimicrobial Structure-Activity Relationship (SAR) Exploration

Imidazole-2-thiol derivatives have demonstrated moderate antimicrobial activity relative to ciprofloxacin in standardized susceptibility assays [4]. The mono-phenylethyl substitution pattern of CAS 64038-65-9 provides a defined starting point for systematic SAR studies at the C-4 and C-5 positions of the imidazole ring, which remain available for further functionalization. This compound class offers quantifiable antimicrobial potential that distinguishes it from imidazole analogs lacking the C-2 thiol/thione functionality [4].

Synthetic Intermediate for COX Inhibitor Development

The imidazole-2-thiol core scaffold serves as a key synthetic precursor for generating S-alkylated derivatives with COX-1/COX-2 inhibitory activity. In related systems, 2-thio-diarylimidazole derivatives have demonstrated COX-2 inhibition up to 88% at 10 μM [4]. The mono-phenylethyl substitution pattern of CAS 64038-65-9, with its unsubstituted C-4 and C-5 positions, provides orthogonal synthetic versatility compared to the 1,5-diaryl-substituted imidazole-2-thiols employed in published COX inhibitor studies [4]. This enables distinct SAR exploration pathways not accessible from pre-functionalized diaryl scaffolds.

Lipophilicity-Controlled ADME Probe Development

The computed XLogP3-AA value of 1.9 for 1-(2-phenylethyl)-1H-imidazole-2-thiol places it in an intermediate lipophilicity range that balances membrane permeability with aqueous solubility [4]. This physicochemical profile, combined with one hydrogen bond donor and one hydrogen bond acceptor, makes the compound a useful probe for studying the relationship between N-substituent bulk and ADME properties in imidazole-2-thiol derivatives [4]. Procurement of this specific compound enables systematic evaluation of lipophilicity effects on cellular uptake and metabolic stability that cannot be achieved with either the unsubstituted parent (too polar) or highly substituted diaryl analogs (too lipophilic).

Application
Selection Property
Validation Focus
Crystal engineering studies
Weak C–H⋯π interaction-driven packing
Crystalline form reproducibility
Antimicrobial SAR research
Thiol/thione functionality at C-2
MIC endpoint screening
COX enzyme inhibition scaffold research
C-4 and C-5 functionalization potential
COX isoform inhibition endpoint context
ADME lipophilicity probe research
Balanced lipophilicity profile
Permeability and solubility correlation

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